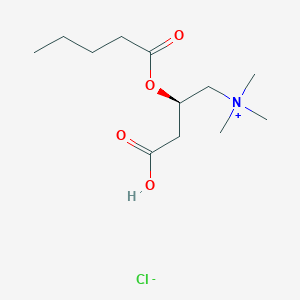

Valeryl-L-carnitineChloride

Overview

Description

Valeryl-L-carnitine (chloride) is a short-chain acylcarnitine and a derivative of L-carnitine. It is known for its role in the metabolism of fatty acids and is used as an internal standard for the quantification of valeryl-L-carnitine in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeryl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with valeryl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of valeryl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the esterification of L-carnitine with valeryl chloride under controlled conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Valeryl-L-carnitine (chloride) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to L-carnitine.

Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces L-carnitine.

Substitution: Produces various substituted carnitine derivatives

Scientific Research Applications

Valeryl-L-carnitine (chloride) has a wide range of applications in scientific research:

Mechanism of Action

Valeryl-L-carnitine (chloride) exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, binding to fatty acids and transporting them across the mitochondrial membrane. This process is essential for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets include carnitine acyltransferases and mitochondrial transport proteins .

Comparison with Similar Compounds

Similar Compounds

Acetyl-L-carnitine: Another acylcarnitine with a shorter acetyl group.

Propionyl-L-carnitine: Contains a propionyl group instead of a valeryl group.

Butyryl-L-carnitine: Contains a butyryl group.

Uniqueness

Valeryl-L-carnitine (chloride) is unique due to its specific valeryl group, which influences its metabolic and transport properties. Compared to other acylcarnitines, it has distinct applications in research related to fatty acid metabolism and mitochondrial function .

Biological Activity

Valeryl-L-carnitine chloride (CAS Number: 162040-64-4) is a short-chain acylcarnitine that plays a significant role in fatty acid metabolism and has been investigated for its biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Valeryl-L-Carnitine Chloride

Valeryl-L-carnitine is derived from L-carnitine, a compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The chloride form enhances its solubility and bioavailability, making it suitable for various clinical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄ClNO₄ |

| Molecular Weight | 281.776 g/mol |

| CAS Number | 162040-64-4 |

| Density | Not Available |

Biological Mechanisms

Valeryl-L-carnitine chloride exhibits several biological activities primarily through its role in energy metabolism:

- Fatty Acid Transport : It facilitates the transport of fatty acids across mitochondrial membranes, crucial for energy production.

- Calpain Activation : It acts as a potent activator of calpain, a calcium-dependent cysteine protease involved in various cellular processes, including apoptosis and muscle remodeling .

- Metabolic Regulation : Increased levels of valeryl-L-carnitine have been associated with improved metabolic profiles in conditions such as obesity and diabetes .

Case Studies

- Metabolic Syndrome : A study highlighted that elevated acylcarnitines, including valeryl-L-carnitine, were associated with metabolic syndrome markers in diabetic patients. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify acylcarnitines in plasma samples, revealing significant alterations in their concentrations during metabolic stress .

- Isovaleric Acidemia : In patients with isovaleric acidemia, treatment with L-carnitine (including valeryl-L-carnitine) showed promising results in managing symptoms and preventing hospitalizations. The therapy helped in normalizing elevated acylcarnitines associated with the disorder .

Quantitative Analysis

A validated LC-MS/MS method was developed to quantify various acylcarnitines, including valeryl-L-carnitine. This method demonstrated high sensitivity and specificity, allowing for accurate profiling of acylcarnitines in clinical samples .

Acylcarnitine Profiles in Clinical Samples

| Acylcarnitine Species | Patient Group (Mean ± SD) | Healthy Controls (Mean ± SD) |

|---|---|---|

| C0 (L-carnitine) | 9.535 ± 1.2 | 13.120 ± 0.5 |

| C2 (Acetyl-L-carnitine) | 4.994 ± 0.3 | 4.410 ± 0.2 |

| C5 (Valeryl-L-carnitine) | 9.625 ± 1.5 | 1.000 ± 0.1 |

This table illustrates the significant differences in acylcarnitine levels between affected patients and healthy controls, underscoring the potential diagnostic utility of measuring valeryl-L-carnitine levels.

Properties

IUPAC Name |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPVMRTHIMPLJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.